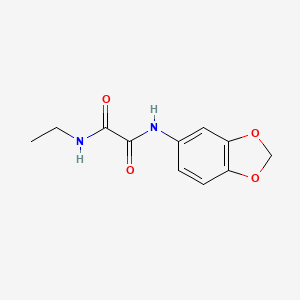![molecular formula C18H18BrNO2 B4927863 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B4927863.png)
1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of indoline, which is a heterocyclic compound that has been found to have various biological activities. The synthesis method of 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research will be discussed in
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes or pathways involved in cancer cell growth, microbial growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth by disrupting cell membranes, reduce inflammation by inhibiting certain enzymes, and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against cancer cells, microbes, inflammation, and neurodegeneration, which makes it a versatile compound for studying various biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its potential as a therapeutic agent for various diseases such as cancer, infections, inflammation, and neurodegeneration. Additionally, research can be done to improve the solubility of the compound and develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline involves the reaction of 4-bromo-2,5-dimethylphenol with ethyl 2-bromoacetate to form 4-bromo-2,5-dimethylphenoxyacetic acid ethyl ester. This intermediate is then reacted with indoline in the presence of a base to form the final product, 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline has been studied for its potential applications in scientific research. It has been found to have anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to have antimicrobial activity against various bacteria and fungi. Additionally, it has been studied for its potential as an anti-inflammatory agent and for its neuroprotective effects.
Propiedades
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12-10-17(13(2)9-15(12)19)22-11-18(21)20-8-7-14-5-3-4-6-16(14)20/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCHGQNONFKDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,5-dimethylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4927801.png)
![2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B4927802.png)
![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)
![methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4927818.png)

![5-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4927823.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)


![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)
![3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927848.png)
![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)